molecular formula C10H12N2O2 B12870653 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole

Cat. No.: B12870653
M. Wt: 192.21 g/mol
InChI Key: LSQGMEZOYVDTNA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole is a heterocyclic compound belonging to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an aminomethyl group at the 2-position and an ethoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethoxy groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(6-ethoxy-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O2/c1-2-13-7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,2,6,11H2,1H3

InChI Key

LSQGMEZOYVDTNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(O2)CN

Origin of Product

United States

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